Cas no 2137614-06-1 (6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a specialized heterocyclic compound featuring a tetrahydrobenzothiophene core with a carboxylic acid functionality at the 3-position and an iodine substituent at the 2-position. The tert-butyl group at the 6-position enhances steric hindrance, influencing reactivity and stability. This compound is valuable in synthetic organic chemistry as a versatile intermediate for constructing complex molecular architectures, particularly in pharmaceutical and materials science research. The iodine moiety offers opportunities for further functionalization via cross-coupling reactions, while the carboxylic acid group enables derivatization or coordination chemistry applications. Its well-defined structure and reactive handles make it useful for targeted modifications in medicinal chemistry and catalysis.
6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid structure
2137614-06-1 structure
Product name:6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
CAS No:2137614-06-1
MF:C13H17IO2S
MW:364.242355108261
CID:6090654
PubChem ID:165963478

6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
    • 2137614-06-1
    • EN300-1083229
    • Inchi: 1S/C13H17IO2S/c1-13(2,3)7-4-5-8-9(6-7)17-11(14)10(8)12(15)16/h7H,4-6H2,1-3H3,(H,15,16)
    • InChI Key: DTEBQJMBCHOOKD-UHFFFAOYSA-N
    • SMILES: IC1=C(C(=O)O)C2=C(CC(CC2)C(C)(C)C)S1

Computed Properties

  • Exact Mass: 363.99940g/mol
  • Monoisotopic Mass: 363.99940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.5Ų
  • XLogP3: 4.7

6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1083229-0.1g
6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-06-1 95%
0.1g
$1269.0 2023-10-28
Enamine
EN300-1083229-10g
6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-06-1 95%
10g
$6205.0 2023-10-28
Enamine
EN300-1083229-0.5g
6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-06-1 95%
0.5g
$1385.0 2023-10-28
Enamine
EN300-1083229-0.05g
6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-06-1 95%
0.05g
$1212.0 2023-10-28
Enamine
EN300-1083229-2.5g
6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-06-1 95%
2.5g
$2828.0 2023-10-28
Enamine
EN300-1083229-0.25g
6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-06-1 95%
0.25g
$1328.0 2023-10-28
Enamine
EN300-1083229-5.0g
6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-06-1
5g
$4184.0 2023-05-23
Enamine
EN300-1083229-1g
6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-06-1 95%
1g
$1442.0 2023-10-28
Enamine
EN300-1083229-10.0g
6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-06-1
10g
$6205.0 2023-05-23
Enamine
EN300-1083229-1.0g
6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-06-1
1g
$1442.0 2023-05-23

Additional information on 6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Introduction to 6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 2137614-06-1)

6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 2137614-06-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butyl group, an iodine substituent, and a tetrahydrobenzothiophene core. These characteristics contribute to its potential applications in various therapeutic areas, particularly in the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders.

The tetrahydrobenzothiophene scaffold is a well-known privileged structure in medicinal chemistry due to its ability to modulate a wide range of biological targets. The presence of the tert-butyl group enhances the lipophilicity and metabolic stability of the molecule, while the iodine substituent provides a versatile handle for further chemical modifications and radiolabeling studies. These properties make 6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid an attractive candidate for drug discovery and development.

Recent studies have highlighted the potential of 6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in targeting specific enzymes and receptors involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key players in signal transduction pathways associated with cancer progression. Additionally, preliminary data from in vitro and in vivo models suggest that this compound may have neuroprotective effects, making it a promising lead for the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of 6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the tetrahydrobenzothiophene core through cyclization reactions and the introduction of the tert-butyl and iodine substituents via selective functional group transformations. The final carboxylic acid functionality is typically introduced through a carboxylation step or by hydrolysis of a suitable ester precursor.

In terms of pharmacokinetics and pharmacodynamics, 6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has shown favorable properties. Preclinical studies have demonstrated good oral bioavailability and plasma stability, which are crucial for effective drug delivery. Furthermore, the compound has been found to exhibit low toxicity in animal models, suggesting a favorable safety profile for clinical development.

The potential therapeutic applications of 6-tert-butyl-2-iodo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid extend beyond its direct biological activity. The iodine substituent makes it an ideal candidate for radiolabeling studies using techniques such as positron emission tomography (PET). Radiolabeled derivatives of this compound can be used to study drug distribution and metabolism in vivo, providing valuable insights into its pharmacokinetic behavior and target engagement.

In conclusion, 6-tert-butyl-2-iodeo4567-tetrahydro1-benzothiophene3carboxylic acid (CAS No. 2137614-06-1) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation and development as a potential therapeutic agent. Ongoing research continues to explore its full potential in various disease contexts, paving the way for innovative treatments in the future.

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